4-Chloro-3-phenylbenzoic acid
Overview
Description
4-Chloro-3-phenylbenzoic acid is a useful research compound. Its molecular formula is C13H9ClO2 and its molecular weight is 232.66 g/mol. The purity is usually 95%.
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Biological Activity
4-Chloro-3-phenylbenzoic acid (CPA) is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, along with relevant research findings and case studies.
Chemical Structure :
- Molecular Formula : C13H9ClO2
- Molecular Weight : 232.66 g/mol
The compound features a chloro group at the 4-position and a phenyl group at the 3-position of the benzoic acid framework, which contributes to its unique biological activity.
Antimicrobial Activity
CPA has been investigated for its potential to inhibit microbial growth. Studies suggest that it exhibits significant antibacterial properties against various strains of bacteria. For instance, research indicates that CPA can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
Recent studies have explored the anticancer potential of CPA. In vitro assays demonstrated that CPA induces apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Table 1: Summary of Anticancer Activity Studies
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | MCF-7 | 15 | Induction of apoptosis |
Study B | A549 | 20 | Cell cycle arrest at G1 phase |
Enzyme Inhibition
CPA has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. Notably, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. This inhibition could provide insights into its potential use in cancer therapy, where DHFR inhibitors are commonly employed .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy documented the effectiveness of CPA against multidrug-resistant bacterial strains. The findings indicated that CPA's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
- Cancer Cell Studies : In a recent publication in Cancer Letters, researchers demonstrated that CPA treatment resulted in a significant reduction in tumor growth in xenograft models. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents when used in combination therapy .
- Enzyme Interaction Analysis : Investigations into CPA's interaction with DHFR revealed a competitive inhibition pattern, suggesting that structural modifications could enhance binding affinity and selectivity .
The biological activity of CPA is largely attributed to its ability to interact with specific molecular targets within cells. The presence of the chloro group appears to enhance its lipophilicity, facilitating better membrane penetration and interaction with intracellular targets. Additionally, structural modifications can lead to variations in biological activity, making CPA a versatile compound for further research.
Properties
IUPAC Name |
4-chloro-3-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUUMTVLLLZDAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651806 | |
Record name | 6-Chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860597-16-6 | |
Record name | 6-Chloro[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860597-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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